molecular formula C17H21N3O4 B15018244 N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide

N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide

Cat. No.: B15018244
M. Wt: 331.4 g/mol
InChI Key: SEOOFLZKNZIKCB-LDADJPATSA-N
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Description

N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yloxy group, and a pyrrolidin-1-yl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aldehyde Intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base to form the corresponding aldehyde intermediate.

    Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 2-oxo-2-(pyrrolidin-1-yl)acetohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

Uniqueness

N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C17H21N3O4/c1-3-10-24-14-7-6-13(11-15(14)23-2)12-18-19-16(21)17(22)20-8-4-5-9-20/h3,6-7,11-12H,1,4-5,8-10H2,2H3,(H,19,21)/b18-12+

InChI Key

SEOOFLZKNZIKCB-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)N2CCCC2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)N2CCCC2)OCC=C

Origin of Product

United States

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